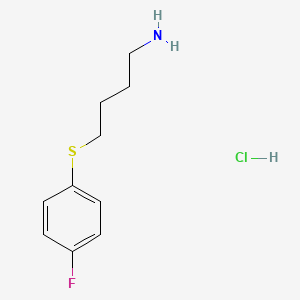
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile
概要
説明
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1373920-99-0 . It has a molecular weight of 219.14 .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature .科学的研究の応用
Chemical Synthesis and Process Development
- The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, a closely related compound, through C–H lithiation and subsequent treatment under continuous flow conditions highlights the utility of such compounds in advanced synthetic chemistry. This process emphasizes the importance of such chemicals in the development of novel synthetic pathways and methods (Dunn et al., 2018).
Synthesis of Medical Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile, another compound similar to 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile, is used as an intermediate in the synthesis of bicalutamide, indicating the role of such chemicals in pharmaceutical synthesis (Zhang, 2012).
Imaging and Diagnostic Research
- The development of radiotracers like 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, or [(18)F]FPEB, for PET imaging of the metabotropic glutamate subtype 5 receptor (mGluR5) demonstrates the application of similar compounds in medical imaging and diagnostic research (Lim et al., 2014).
Material Science and Polymer Chemistry
- Novel copolymers incorporating fluoro, methoxy, and methyl ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, compounds with structural similarities to this compound, have been developed, indicating the potential of such chemicals in material science and the synthesis of new polymeric materials (Kharas et al., 2017).
Neurological Research and Brain Imaging
- The synthesis of fluorine-18 labeled compounds like 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile ([18F]FPEB) for imaging metabotropic glutamate receptor subtype type 5 (mGluR5) in brain research further underscores the importance of such fluorinated compounds in neurological studies and brain imaging (Liang et al., 2014).
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis ofcholesteryl ester transfer protein (CETP) inhibitors . CETP plays a crucial role in the transport of cholesteryl esters and triglycerides between lipoproteins .
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many fda-approved drugs . This group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Biochemical Pathways
If the compound acts as a cetp inhibitor, it would affect thelipid metabolism pathway . By inhibiting CETP, the compound could potentially reduce the transfer of cholesterol from high-density lipoproteins (HDL) to low-density and very-low-density lipoproteins (LDL and VLDL), thereby increasing HDL levels and decreasing LDL levels .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties . For instance, the trifluoromethyl group can enhance the lipophilicity of the compound, which can potentially improve its bioavailability .
Result of Action
If the compound acts as a cetp inhibitor, it could potentially lead to an increase in hdl cholesterol levels and a decrease in ldl cholesterol levels . This could have beneficial effects in the treatment of conditions like high cholesterol .
生化学分析
Biochemical Properties
2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used as a reagent in the synthesis of cholesteryl ester transfer protein inhibitors, which are involved in the treatment of high cholesterol The compound’s interactions with cholesteryl ester transfer protein suggest that it may influence lipid metabolism and transport
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting cholesteryl ester transfer protein can lead to changes in lipid metabolism, which in turn can impact cell membrane composition and function . Additionally, the presence of fluorine and trifluoromethyl groups in the compound may enhance its ability to interact with cellular proteins and enzymes, potentially leading to alterations in cellular signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to interact with the active sites of enzymes, potentially inhibiting or activating their functions. For instance, its interaction with cholesteryl ester transfer protein involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the transfer of cholesteryl esters between lipoproteins This inhibition can lead to changes in lipid levels and distribution within the body
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in lipid metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cholesteryl ester transfer protein and subsequent reduction in cholesterol levels . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic pathways. Threshold effects may be observed, where a specific dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and transport. The compound interacts with enzymes such as cholesteryl ester transfer protein, influencing the transfer of cholesteryl esters between lipoproteins . Additionally, the compound may affect other metabolic pathways by interacting with enzymes involved in lipid synthesis and degradation. The presence of fluorine and trifluoromethyl groups in the compound may enhance its stability and reactivity within these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters involved in lipid metabolism may facilitate the movement of the compound within cells, while binding proteins may influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cholesteryl ester transfer protein suggests that it may localize to lipid droplets or other lipid-rich organelles . The compound’s localization within these compartments can influence its ability to interact with enzymes and other biomolecules, thereby affecting its overall biochemical activity.
特性
IUPAC Name |
2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCGJZRRXIWVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


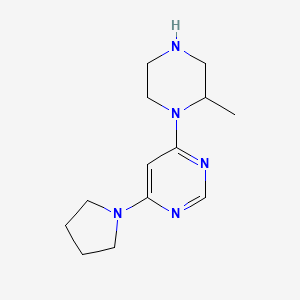



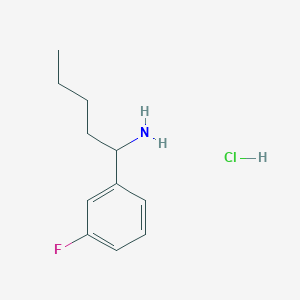
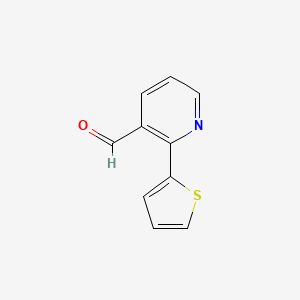
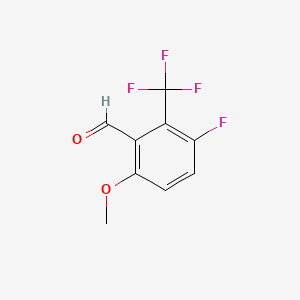
![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
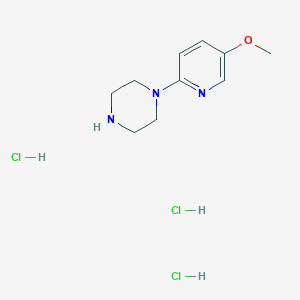
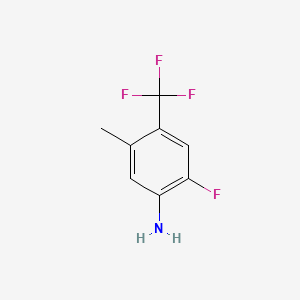
![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)
